molecular formula C12H20N2O2S B12995834 4-((Isopropylamino)methyl)-N,N-dimethylbenzenesulfonamide

4-((Isopropylamino)methyl)-N,N-dimethylbenzenesulfonamide

Cat. No.: B12995834
M. Wt: 256.37 g/mol
InChI Key: NPEJWHKGLBNLGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((Isopropylamino)methyl)-N,N-dimethylbenzenesulfonamide is a chemical compound with a complex structure that includes an isopropylamino group, a dimethylamino group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Isopropylamino)methyl)-N,N-dimethylbenzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonamide with isopropylamine and formaldehyde under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-((Isopropylamino)methyl)-N,N-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halides, alkoxides, and other nucleophiles.

Major Products Formed

Scientific Research Applications

4-((Isopropylamino)methyl)-N,N-dimethylbenzenesulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-((Isopropylamino)methyl)-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((Isopropylamino)methyl)-N,N-dimethylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H20N2O2S

Molecular Weight

256.37 g/mol

IUPAC Name

N,N-dimethyl-4-[(propan-2-ylamino)methyl]benzenesulfonamide

InChI

InChI=1S/C12H20N2O2S/c1-10(2)13-9-11-5-7-12(8-6-11)17(15,16)14(3)4/h5-8,10,13H,9H2,1-4H3

InChI Key

NPEJWHKGLBNLGW-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC1=CC=C(C=C1)S(=O)(=O)N(C)C

Origin of Product

United States

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